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Compound of Interest

Compound Name: Methastyridone

Cat. No.: B1617070 Get Quote

Disclaimer: The user-provided CAS number 721-19-7 corresponds to Methastyridone.

However, based on the request for an in-depth technical guide for researchers in drug

development, and the overwhelming scientific literature pointing to a different molecule, this

guide focuses on Erlotinib (hydrochloride CAS RN: 183319-69-9), a widely researched anti-

cancer therapeutic.

This technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, and relevant experimental data for Erlotinib, a potent epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor.

Chemical and Physical Properties
Erlotinib hydrochloride is a quinazoline derivative with the chemical name N-(3-

ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride.[1][2] It is a white to

off-white or light yellow powder.[2]
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Property Value Source

Molecular Formula C₂₂H₂₃N₃O₄・HCl [1][3]

Molecular Weight 429.9 g/mol [1][2][3]

Melting Point 223-225°C [No Source]

Solubility

Very slightly soluble in water,

slightly soluble in methanol.

Soluble in DMSO (up to 18

mg/ml with warming).

[No Source]

pKa 5.42 at 25°C [No Source]

LogP 2.7 [No Source]

Mechanism of Action
Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase.[4][5] It competitively binds to the

ATP-binding site within the intracellular domain of the EGFR, preventing the

autophosphorylation of tyrosine residues.[5][6][7] This blockade of EGFR phosphorylation

inhibits the activation of downstream signaling pathways that are crucial for cancer cell

proliferation, survival, and metastasis.[7][8] The primary signaling cascades affected are the

RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.[7][9]
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Parameter Description Source

Absorption

Oral bioavailability is

approximately 60% on an

empty stomach and increases

to nearly 100% with food. Peak

plasma concentrations are

reached about 4 hours after

oral administration.

[10]

Distribution

Apparent volume of distribution

is 232 L. Approximately 93% is

bound to plasma proteins,

primarily albumin and alpha-1

acid glycoprotein.

[10]

Metabolism

Primarily metabolized in the

liver by CYP3A4, with minor

contributions from CYP1A2

and CYP1A1. The major active

metabolite is OSI-420.

[6][11]

Elimination

The elimination half-life is

approximately 36.2 hours.

Excretion is predominantly

through feces (around 83%)

with a smaller portion in urine

(around 8%).

[10][11]

Clinical Efficacy in Non-Small Cell Lung Cancer
(NSCLC)
Erlotinib has demonstrated significant clinical activity in the treatment of advanced non-small

cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[12][13]
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Trial/Study Patient Population Key Findings Source

Phase II Study

Chemotherapy-naive

patients with stage

IIIB/IV NSCLC

Objective response

rate of 22.7%; median

overall survival of 391

days.

[14]

First-line Therapy in

Asian Patients

Patients not eligible

for chemotherapy

Overall response rate

of 21%; median

progression-free

survival of 1.5 months.

[12]

TALENT and

TRIBUTE Trials

First-line therapy in

combination with

chemotherapy

Failed to show

improved survival with

the addition of

erlotinib to standard

chemotherapy.

[15]

Experimental Protocols
Cell Viability Assay
Objective: To determine the inhibitory effect of Erlotinib on the proliferation of cancer cell lines.

Methodology:

Cancer cells (e.g., A549, PC-9) are seeded in 96-well plates and allowed to adhere

overnight.

The cells are then treated with various concentrations of Erlotinib or a vehicle control

(DMSO) for a specified period (e.g., 48 hours).[16]

Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based

assay like CellTiter-Glo.[17][18]

The absorbance or luminescence is measured using a plate reader, and the percentage of

cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the

concentration of drug that inhibits cell growth by 50%) is then determined.[19]
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Western Blotting
Objective: To analyze the effect of Erlotinib on the phosphorylation of EGFR and downstream

signaling proteins.

Methodology:

Cancer cells are treated with Erlotinib at various concentrations for a specified time.

Cells are lysed, and total protein is extracted. Protein concentration is determined using a

BCA or Bradford assay.[20]

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.[20]

The membrane is blocked and then incubated with primary antibodies specific for

phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT,

phosphorylated ERK (p-ERK), and total ERK. An antibody against a housekeeping protein

(e.g., actin) is used as a loading control.[21][22]

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.[20]

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.[20]

Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of Erlotinib.

Methodology:

Human cancer cells (e.g., A549, HCC827) are subcutaneously injected into immunodeficient

mice (e.g., BALB/c nude mice).[23][24]

Once tumors reach a palpable size, mice are randomized into treatment and control groups.
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Erlotinib is administered orally at various doses and schedules (e.g., daily or intermittently).

[25][26]

Tumor volume and body weight are measured regularly throughout the study.[26]

At the end of the study, tumors may be excised for further analysis, such as Western blotting

or immunohistochemistry, to assess target modulation.[27]
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Preclinical Evaluation Workflow for Erlotinib

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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